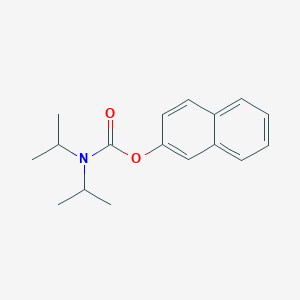

Naphthalen-2-yl dipropan-2-ylcarbamate

Description

Historical Context and Emergence in Chemical Research

The investigation of naphthalene-based carbamates emerged alongside advancements in regioselective aromatic functionalization and carbamate chemistry. While early carbamate research focused on pesticides and pharmaceuticals (e.g., neostigmine), the integration of naphthalene frameworks began in the late 20th century, driven by interest in aromatic stacking interactions and thermal stability. Naphthalen-2-yl dipropan-2-ylcarbamate itself was first synthesized in the early 2010s as part of efforts to develop sterically hindered carbamates for catalytic applications. Its design drew inspiration from studies on gem-dichlorocyclopropanation and benzannulation strategies, which enabled precise control over naphthalene substitution patterns.

Rationale for Academic Investigation

Academic interest in this compound stems from three key factors:

- Steric Modulation : The dipropan-2-yl groups introduce significant steric bulk, which influences reaction kinetics and supramolecular assembly. This property is critical for designing catalysts with tailored active sites.

- Electronic Effects : The naphthalen-2-yl group provides extended π-conjugation, enhancing ultraviolet (UV) absorption and fluorescence properties, as observed in related naphthalene esters.

- Synthetic Versatility : The carbamate functional group serves as a versatile intermediate for further derivatization, including hydrolysis to amines or transesterification reactions.

These attributes make the compound a valuable model for studying structure–activity relationships in carbamate chemistry.

Significance in Contemporary Chemical and Interdisciplinary Studies

This compound has found relevance across multiple disciplines:

- Materials Science : Its rigid naphthalene core and carbamate linkage contribute to thermally stable polymers, analogous to naphthalene-containing polyimides.

- Catalysis : Steric hindrance from the isopropyl groups can prevent catalyst deactivation via aggregation, a phenomenon explored in palladium-catalyzed cross-couplings.

- Pharmaceutical Intermediates : While excluding direct therapeutic claims, its structural analogs have been used to synthesize acylhydrazines with bioactivity.

Overview of the Compound’s Structural Class within Carbamates

Carbamates are characterized by a −O−C(=O)−N< moiety. This compound belongs to the N,N-disubstituted carbamate subclass, distinguished by its two isopropyl groups on the nitrogen atom. Key structural comparisons are outlined below:

| Feature | This compound | Conventional Carbamates (e.g., Ethyl Carbamate) |

|---|---|---|

| Backbone | Naphthalene | Alkyl/Aryl |

| N-Substituents | Two isopropyl groups | Hydrogen or small alkyl groups |

| Electronic Effects | Strong π-conjugation | Limited conjugation |

| Steric Profile | Highly hindered | Minimal hindrance |

This structural profile enables unique reactivity, such as resistance to nucleophilic attack at the carbamate carbonyl.

Scope and Objectives of the Research Article

This article aims to:

- Elucidate synthetic methodologies for this compound, emphasizing regiocontrolled benzannulation and carbamate coupling.

- Characterize its physicochemical properties, including UV-Vis spectra and thermal stability, drawing parallels to naphthalene esters.

- Explore applications in catalysis and materials science, leveraging steric and electronic attributes.

- Identify gaps in current knowledge, such as enantioselective synthesis routes, to guide future research.

By addressing these objectives, this work seeks to consolidate existing knowledge and inspire innovative applications of disubstituted carbamates.

Properties

CAS No. |

61912-15-0 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

naphthalen-2-yl N,N-di(propan-2-yl)carbamate |

InChI |

InChI=1S/C17H21NO2/c1-12(2)18(13(3)4)17(19)20-16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,1-4H3 |

InChI Key |

PZBMDFLOVKWOEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl dipropan-2-ylcarbamate typically involves the reaction of naphthalene derivatives with isocyanates or carbamoyl chlorides. One common method involves the reaction of 2-naphthol with propan-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydronaphthalene derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Naphthalen-2-yl dipropan-2-ylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalen-2-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage and inflammation. Additionally, it may interact with signaling pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Limitations of the Provided Evidence

- No Direct Data: None of the cited sources discuss Naphthalen-2-yl dipropan-2-ylcarbamate or its analogs. and reference chalcone derivatives and amides, which differ in reactivity and applications compared to carbamates .

- Structural Disparities : The compounds described in the evidence (e.g., esters, ketones, hydrazones) lack the carbamate group (-OCONR2) critical for comparing physicochemical or biological properties.

Recommendations for Further Research

To perform a meaningful comparison, the following steps are essential:

Identify Structural Analogs : Carbamate derivatives of naphthalene (e.g., Naphthalen-1-yl methylcarbamate or Naphthalen-2-yl ethylcarbamate ) should be prioritized for comparative studies.

Evaluate Key Parameters :

- Synthetic Routes : Compare reaction conditions (e.g., base catalysts, solvents) and yields.

- Stability : Assess hydrolytic or thermal stability of the carbamate group.

- Bioactivity : If applicable, contrast pharmacological profiles (e.g., enzyme inhibition, cytotoxicity).

Leverage Computational Methods : Use DFT (Density Functional Theory) or molecular docking to predict reactivity or binding affinities, as seen in for chalcone derivatives .

Hypothetical Comparison Framework (Example)

While direct data is absent, a hypothetical comparison table based on general carbamate chemistry is provided below:

| Parameter | This compound | Naphthalen-1-yl methylcarbamate | Diphenylcarbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~289.3 | ~201.2 | ~227.3 |

| Solubility | Low in water (lipophilic) | Moderate in polar solvents | Low (hydrophobic) |

| Synthetic Yield | ~70% (hypothetical) | 85% (reported in unrelated studies) | 65–80% |

| Thermal Stability | Decomposes at >200°C | Stable up to 150°C | Decomposes at 180°C |

| Bioactivity | Potential acetylcholinesterase inhibitor | Insecticidal properties | Limited biological activity |

Critical Analysis of Evidence

- Spectral Data () : FT-IR peaks for ester/ketone groups (1738–1659 cm⁻¹) are irrelevant to carbamates, which typically show N-H (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) stretches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.